1H-Pyrrole-2-carboxamide, N-(5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-, monohydrochloride
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Overview
Description
1H-Pyrrole-2-carboxamide, N-(5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, amines, and pyrrole rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and other substituents. Common reagents used in these reactions include:
- Pyrrole
- Carboxylic acids or their derivatives
- Amines and amides
- Coupling agents such as EDCI or DCC
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrrole ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its multiple functional groups enable interactions with various biological targets, making it a promising lead compound for drug discovery.
Medicine
In medicine, this compound may be studied for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxamide derivatives
- N-substituted pyrrole compounds
- Bis(2-chloroethyl)amine derivatives
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and its complex structure. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
150691-41-1 |
---|---|
Molecular Formula |
C35H45Cl3N10O4 |
Molecular Weight |
776.2 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C35H44Cl2N10O4.ClH/c1-44-21-25(18-28(44)33(49)40-14-11-31(38)39)42-35(51)30-19-26(22-46(30)3)43-34(50)29-17-24(20-45(29)2)41-32(48)6-4-5-23-7-9-27(10-8-23)47(15-12-36)16-13-37;/h7-10,17-22H,4-6,11-16H2,1-3H3,(H3,38,39)(H,40,49)(H,41,48)(H,42,51)(H,43,50);1H |
InChI Key |
HQESQLUNVZPEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
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